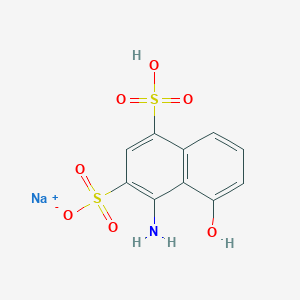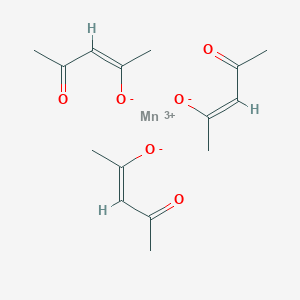![molecular formula C12H15BF3KS2 B7947067 Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate](/img/structure/B7947067.png)
Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate is a chemical compound with the molecular formula C12H15BF3KS2 and a molecular weight of 330.28 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which includes a thienothiophene core, making it a valuable building block in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate typically involves the following steps:
Formation of the Thienothiophene Core: The thienothiophene core can be synthesized through various methods, including the monolithiation of dibromothiophene followed by the addition of elemental sulfur and chloroacetic acid.
Introduction of the Hexyl Group: The hexyl group is introduced through alkylation reactions, often using hexyl halides under basic conditions.
Formation of the Trifluoroborate Group: The trifluoroborate group is introduced using potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thienothiophene core can undergo oxidation and reduction reactions, which can modify its electronic properties.
Substitution Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate has several scientific research applications:
Organic Electronics: Used in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: Employed in the development of conjugated polymers with low band gaps and high charge carrier mobility.
Proteomics Research: Utilized as a biochemical tool in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate involves its ability to participate in various chemical reactions due to its unique structure. The thienothiophene core provides a rigid, electron-rich framework that facilitates π-conjugation and enhances electronic properties . The trifluoroborate group allows for easy functionalization through substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Thienothiophenes: Compounds with similar thienothiophene cores but different substituents.
Dithienothiophenes: Compounds with two fused thienothiophene rings, offering more extended π-conjugation.
Thienoacenes: Compounds with multiple fused thiophene rings, providing even greater electronic delocalization.
Uniqueness
Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate is unique due to its combination of a hexyl-substituted thienothiophene core and a trifluoroborate group. This combination allows for versatile chemical reactivity and makes it a valuable building block in organic synthesis and materials science .
Properties
IUPAC Name |
potassium;trifluoro-(5-hexylthieno[3,2-b]thiophen-2-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3S2.K/c1-2-3-4-5-6-9-7-10-11(17-9)8-12(18-10)13(14,15)16;/h7-8H,2-6H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVVXIBXBWDBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(S1)C=C(S2)CCCCCC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3KS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3-Methylbenzoyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B7946985.png)
![8-(Furan-3-carbonyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B7946996.png)
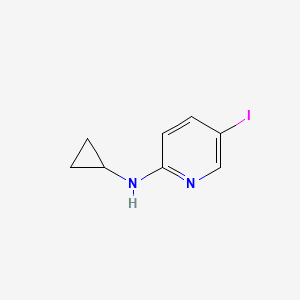
![lithium;(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B7947004.png)
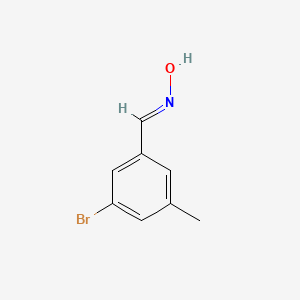
![4-chloro-5H-pyrrolo[2,3-c]pyridine](/img/structure/B7947020.png)

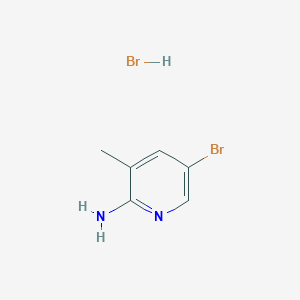
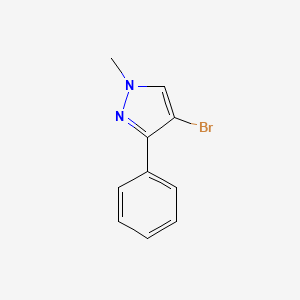
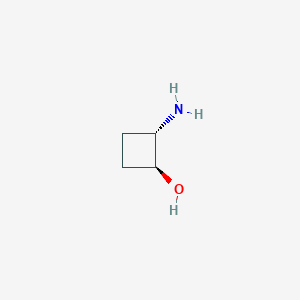
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B7947068.png)
![5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7947070.png)
